molecular formula C15H12N6O4S3 B11212280 2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11212280
M. Wt: 436.5 g/mol
InChI Key: ISHBSNDYNQAGFS-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the synthesized benzamide with the thiadiazole and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and thiazole positions.

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

Scientific Research Applications

2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Protein Binding: The compound can bind to proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both thiazole and thiadiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile pharmacophore and functional material.

Properties

Molecular Formula

C15H12N6O4S3

Molecular Weight

436.5 g/mol

IUPAC Name

2-methyl-3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H12N6O4S3/c1-8-9(3-2-4-10(8)21(24)25)12(23)18-14-19-20-15(28-14)27-7-11(22)17-13-16-5-6-26-13/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23)

InChI Key

ISHBSNDYNQAGFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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